Molecular weight of N-methoxy-N-methylisoxazole-3-carboxamide.
Molecular weight of N-methoxy-N-methylisoxazole-3-carboxamide.
An In-depth Technical Guide to N-methoxy-N-methylisoxazole-3-carboxamide: A Versatile Building Block in Modern Synthesis
Core Molecular Profile
N-methoxy-N-methylisoxazole-3-carboxamide is a specialized chemical intermediate of significant interest to researchers in organic synthesis and drug discovery. Its molecular structure combines two key features: the biologically active isoxazole scaffold and the synthetically versatile N-methoxy-N-methylamide (Weinreb amide) functionality. The precise molecular weight of this compound is 156.14 g/mol .[1] This guide provides an in-depth analysis of its properties, synthesis, and strategic applications.
| Property | Value | Source |
| Molecular Weight | 156.14 g/mol | [1] |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| CAS Number | 189096-90-0 | [1] |
| Canonical SMILES | CN(C(=O)C1=CC=NO1)OC | [1] |
| IUPAC Name | N-methoxy-N-methylisoxazole-3-carboxamide |
The Strategic Importance of the Constituent Moieties
The utility of N-methoxy-N-methylisoxazole-3-carboxamide stems from the distinct properties of its two primary structural components: the isoxazole ring and the Weinreb amide.
The Isoxazole Nucleus: A Privileged Heterocycle in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[2] This scaffold is considered "privileged" in medicinal chemistry due to its presence in a wide array of compounds with diverse biological activities.[2][3] Its metabolic stability and ability to engage in various non-covalent interactions make it a valuable component in drug design. Numerous isoxazole derivatives have been developed and marketed for various therapeutic areas, including:
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Antimicrobial Agents: Such as Sulfamethoxazole and Cloxacillin.[3]
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Anti-inflammatory Drugs: Leflunomide is an isoxazole-based drug approved for treating rheumatoid arthritis.[3]
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Anticancer Agents: The isoxazole moiety is found in compounds with antiproliferative activity against various cancer cell lines.[3]
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Antiviral and Other Therapeutic Agents: The scaffold has also been explored for its potential in developing antiviral (HIV), anti-parasitic, and anti-Alzheimer's agents.[3][4][5]
The Weinreb Amide: A Tool for Controlled Carbon-Carbon Bond Formation
The N-methoxy-N-methylamide group is known as a Weinreb amide. Its primary function in organic synthesis is to serve as a robust precursor for the synthesis of ketones. When reacted with organometallic reagents (such as Grignard or organolithium reagents), Weinreb amides form a stable, chelated tetrahedral intermediate. This intermediate resists the common problem of over-addition, which often plagues similar reactions with esters or acid chlorides. The intermediate remains stable until an acidic workup, at which point it collapses to cleanly yield the desired ketone. This control makes the Weinreb amide an indispensable tool for complex molecular construction.
Caption: General workflow for Weinreb amide-mediated ketone synthesis.
General Synthesis Protocol
The synthesis of N-methoxy-N-methylisoxazole-3-carboxamide is typically achieved by coupling isoxazole-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation requires the activation of the carboxylic acid, which can be accomplished through several reliable methods. The following protocol outlines a common approach using a peptide coupling agent.
Rationale for Experimental Choices
-
Carboxylic Acid Activation: Direct amide bond formation between a carboxylic acid and an amine is generally inefficient. Activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.
-
Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt, liberating the free amine for the reaction. It also neutralizes the acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Anhydrous aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are used to prevent hydrolysis of the activated acid intermediate and ensure all reactants remain in solution.
Step-by-Step Methodology
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add isoxazole-3-carboxylic acid (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution sequentially while stirring at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield N-methoxy-N-methylisoxazole-3-carboxamide as a pure solid.
Caption: Workflow for the synthesis of the title compound.
Safety and Handling
As a laboratory chemical, N-methoxy-N-methylisoxazole-3-carboxamide should be handled with appropriate care.
-
GHS Hazard Classification: The compound is classified as toxic if swallowed (H301).[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[6][7][8]
-
Handling Precautions: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended for fine chemicals (2-8°C is often suggested).[1][9]
Conclusion: A Gateway to Novel Isoxazole Derivatives
N-methoxy-N-methylisoxazole-3-carboxamide is more than just a chemical compound; it is a strategic tool for researchers. Its molecular weight of 156.14 g/mol and its unique structure provide a reliable starting point for creating diverse libraries of isoxazole-based ketones. By leveraging the controlled reactivity of the Weinreb amide, scientists can efficiently synthesize novel molecular architectures for evaluation as potential therapeutics in oncology, infectious diseases, and inflammation research. This makes it a valuable asset in the continuous quest for new and effective medicines.
References
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Al-Ostoot, F.H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Center for Biotechnology Information. Available at: [Link]
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Manan, F.A., et al. (2024). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Shaik, A.B., et al. (2023). Synthesis and Biological Evaluation of Novel Carbazole Hybrids as Promising Antimicrobial Agents. ResearchGate. Available at: [Link]
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Jadhav, G. R., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]
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Koš J., et al. (2023). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. National Center for Biotechnology Information. Available at: [Link]
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- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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